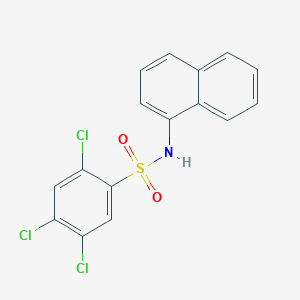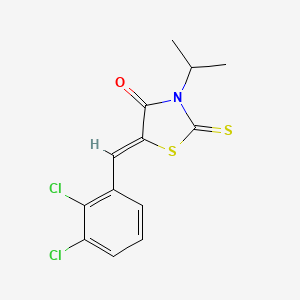![molecular formula C19H15ClN2O2S B2507515 7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-97-0](/img/structure/B2507515.png)
7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a structurally complex molecule that belongs to the family of chromene derivatives. Chromene compounds are known for their diverse biological activities, including antimicrobial properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related chromene derivatives, which can provide insights into the potential characteristics and activities of the compound of interest.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. One such method is described in the first paper, where a one-pot multicomponent condensation approach is used to synthesize thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives. This process involves the reaction of 4-hydroxycoumarins, 2-aminobenzothiazoles, and various aldehydes, catalyzed by an eco-friendly ionic liquid under solvent-free conditions . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chromene derivatives is typically confirmed using spectroscopic techniques such as IR, 1H- and 13C-NMR, and MS spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structural characterization is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of related compounds, which suggests that chromene derivatives can be synthesized and modified through reactions involving halogens, ethers, and other substituents . These reactions can alter the physical and chemical properties of the compounds, potentially leading to new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds, as mentioned in the second paper, indicates that they can interact with biological systems, which is a significant aspect of their chemical behavior . The specific properties of this compound would need to be determined experimentally, but the related compounds' properties suggest that it may possess similar characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Sensing Applications
One study detailed the synthesis of chromeno[d]pyrimidine derivatives, showcasing their application as colorimetric chemosensors for detecting Hg2+ ions. The research demonstrated that these compounds could change color in the presence of Hg2+ ions, indicating their potential utility in environmental monitoring and safety applications (Jamasbi et al., 2021).
Antimicrobial Activities
Another area of research explored the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Studies found that certain derivatives exhibited significant antibacterial activities, suggesting their potential for developing new antimicrobial agents. This includes the synthesis and evaluation of these compounds for their activity against various microbial strains, highlighting the importance of these molecules in medicinal chemistry and pharmaceutical research (Okasha et al., 2016).
Pharmaceutical Chemistry and Drug Development
Research into chromeno[2,3-d]pyrimidine derivatives has also touched on their potential as leads for the development of new drugs. This includes investigations into their synthesis, structural characterization, and the exploration of their potential biological activities. For instance, studies have focused on their synthesis methodologies and the evaluation of their in vitro activities, which could inform future drug discovery and development efforts (Kamdar et al., 2011).
Novel Synthesis Methods
Innovative synthesis methods for chromeno[2,3-d]pyrimidine derivatives have been developed, aiming to improve the efficiency and eco-friendliness of chemical synthesis. These methods leverage green chemistry principles, such as the use of tannic acid as a catalyst, to create these compounds in an environmentally friendly manner (Puvithra & Parthiban, 2020).
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This interaction could disrupt the JAK-STAT signaling pathway, potentially leading to a variety of effects on the immune system .
Biochemical Pathways
The compound’s interaction with its targets could disrupt the JAK-STAT signaling pathway . This pathway involves a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) than in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Derivatives of similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents than in water . These properties could influence how the compound interacts with its environment and its targets.
Eigenschaften
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDAZIDBANIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)




![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)



![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)